molecular formula C9H12ClNO B1336381 3-Chloro-4-isopropoxyaniline CAS No. 5211-04-1

3-Chloro-4-isopropoxyaniline

Cat. No.: B1336381
CAS No.: 5211-04-1
M. Wt: 185.65 g/mol
InChI Key: YXBDJALKYPUAFT-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxyaniline: is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It is a specialty chemical used primarily in research and development, particularly in the field of proteomics . The compound is characterized by a chloro group at the third position and an isopropoxy group at the fourth position on the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropoxyaniline typically involves the substitution of an appropriate aniline derivative. One common method is the nucleophilic aromatic substitution of 3-chloroaniline with isopropyl alcohol under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nucleophilic aromatic substitution reactions. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-isopropoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-4-isopropoxyaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The chloro group can participate in nucleophilic substitution reactions, while the isopropoxy group can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-isopropoxyaniline is unique due to the specific positioning of the chloro and isopropoxy groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

3-chloro-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBDJALKYPUAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424677
Record name 3-chloro-4-isopropoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5211-04-1
Record name 3-chloro-4-isopropoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(propan-2-yloxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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